Kdm5-IN-1
Overview
Description
KDM5-IN-1 is a selective inhibitor of the H3K27 histone demethylase JMJD3 and UTX, with an IC50 of 60 nanomolar in a cell-free assay . This compound is part of the KDM5 family of histone lysine demethylases, which play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins .
Preparation Methods
The synthesis of KDM5-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through a series of chemical reactions, such as condensation, reduction, and protection-deprotection steps.
Coupling Reaction: The final step involves the coupling of the intermediate compounds under specific reaction conditions to form this compound.
Chemical Reactions Analysis
KDM5-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials.
Scientific Research Applications
KDM5-IN-1 has several scientific research applications, including:
Cancer Research: This compound has shown potent inhibitory activity against various cancer cell lines, making it a promising candidate for cancer therapy.
Epigenetics: The compound is used to study the role of histone demethylases in gene regulation and epigenetic modifications.
Drug Development: This compound is used in the development of new therapeutic agents targeting histone demethylases.
Biological Studies: The compound is used to investigate the biological functions of histone demethylases in different physiological and pathological conditions.
Mechanism of Action
KDM5-IN-1 exerts its effects by inhibiting the activity of histone demethylases JMJD3 and UTX. These enzymes are responsible for the demethylation of histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with active transcription. By inhibiting these enzymes, this compound prevents the removal of methyl groups from H3K27, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
KDM5-IN-1 is compared with other similar compounds, such as KDM5A-IN-1 and KDM5B-IN-1. These compounds also inhibit histone demethylases but differ in their selectivity and potency:
KDM5A-IN-1: A potent inhibitor of KDM5A with an IC50 of 45 nanomolar.
KDM5B-IN-1: A selective inhibitor of KDM5B with an IC50 of 56 nanomolar.
This compound is unique in its selectivity for JMJD3 and UTX, making it a valuable tool for studying the specific roles of these enzymes in gene regulation and disease .
Properties
IUPAC Name |
5-(1-tert-butylpyrazol-4-yl)-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCOPPONWZNBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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